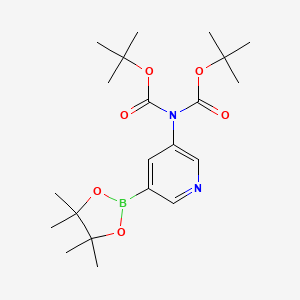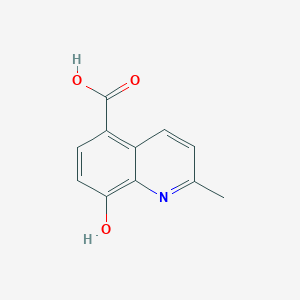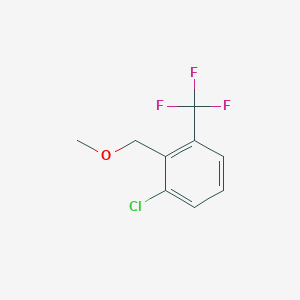
4-Chloro-5-fluoro-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-fluoro-2-methylaniline (CFM) is an organic compound belonging to the class of anilines. It is a colorless liquid with a pungent odor and is soluble in polar organic solvents. CFM is a useful reagent for the synthesis of organic compounds, as well as for the production of pharmaceuticals and other chemicals. In addition, CFM has been used in scientific research for its unique properties and potential applications. In
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-fluoro-2-methylaniline has been used extensively in scientific research due to its unique properties and potential applications. 4-Chloro-5-fluoro-2-methylaniline has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 4-Chloro-5-fluoro-2-methylaniline has been used in the synthesis of novel materials, such as conducting polymers, for use in optoelectronic devices. Furthermore, 4-Chloro-5-fluoro-2-methylaniline has been used in the synthesis of surfactants, catalysts, and other materials for industrial applications.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-fluoro-2-methylaniline is not fully understood; however, it is believed to be related to its ability to react with other molecules to form new compounds. 4-Chloro-5-fluoro-2-methylaniline is known to react with amines and other organic compounds to form a variety of products, including amides, sulfonamides, and phosphonamides. In addition, 4-Chloro-5-fluoro-2-methylaniline can react with aromatic compounds to form a variety of products, including aryl halides and aryl sulfonamides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-5-fluoro-2-methylaniline are not well understood. However, it is known that 4-Chloro-5-fluoro-2-methylaniline can interact with proteins and other biological molecules, as well as with other organic compounds. In addition, 4-Chloro-5-fluoro-2-methylaniline has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Chloro-5-fluoro-2-methylaniline in laboratory experiments include its low cost, low toxicity, and ease of synthesis. In addition, 4-Chloro-5-fluoro-2-methylaniline is a versatile reagent that can be used in a variety of synthetic reactions. However, there are some limitations to using 4-Chloro-5-fluoro-2-methylaniline in laboratory experiments, such as its low solubility in water and its potential to react with other molecules to form unwanted products.
Zukünftige Richtungen
The potential future directions for 4-Chloro-5-fluoro-2-methylaniline include its use in the synthesis of novel pharmaceuticals and agrochemicals, as well as in the development of new materials for use in optoelectronic devices. In addition, 4-Chloro-5-fluoro-2-methylaniline could be used in the development of new catalysts and surfactants for industrial applications. Furthermore, the potential biochemical and physiological effects of 4-Chloro-5-fluoro-2-methylaniline could be further explored, as well as its potential use in the treatment of disease.
Synthesemethoden
4-Chloro-5-fluoro-2-methylaniline can be synthesized through a variety of methods, including the oxidative coupling of 4-chloro-2-methylaniline and 5-fluoroaniline, the reaction of 4-chloro-2-methylaniline with 5-fluoro-2-chloroaniline, and the reaction of 4-chloro-2-methylaniline with 5-fluoro-2-methylaniline. The oxidative coupling method is the most common and efficient method for synthesizing 4-Chloro-5-fluoro-2-methylaniline, as it produces a high yield of the desired product.
Eigenschaften
IUPAC Name |
4-chloro-5-fluoro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYKZRCZUUVVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

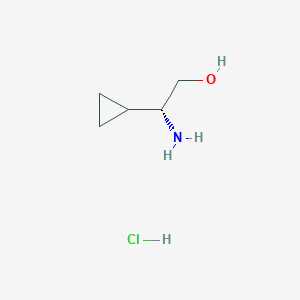
![t-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333548.png)




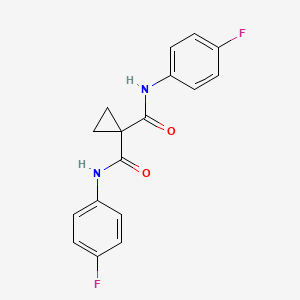
![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)
![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)
